molecular formula C22H24N2O2 B14984823 N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide

N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide

Cat. No.: B14984823
M. Wt: 348.4 g/mol
InChI Key: KZHAKEVLOKDNPD-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-(4-propan-2-ylphenoxy)propanamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)17-10-12-19(13-11-17)26-16(4)22(25)24-20-7-5-6-18-9-8-15(3)23-21(18)20/h5-14,16H,1-4H3,(H,24,25)

InChI Key

KZHAKEVLOKDNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)C)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with 2-[4-(propan-2-yl)phenoxy]propanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure for many biologically active compounds.

    2-Methylquinoline: A derivative with similar properties but lacking the amide and phenoxy groups.

    4-(Propan-2-yl)phenoxypropanamide: A compound with a similar amide linkage but different aromatic core.

Uniqueness

N-(2-methylquinolin-8-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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